molecular formula C11H18N2S B1344654 [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine CAS No. 883541-34-2

[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine

Cat. No.: B1344654
CAS No.: 883541-34-2
M. Wt: 210.34 g/mol
InChI Key: KZGFXYFQDXOLOP-UHFFFAOYSA-N
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Description

“[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” is a chemical compound with the CAS Number: 883541-34-2 . Its molecular weight is 211.35 . The IUPAC name for this compound is (1- ( (1H-1lambda3-thiophen-2-yl)methyl)piperidin-4-yl)methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19N2S/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10,14H,3-6,8-9,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

This compound is a compound that should be stored at a temperature of 28 C . The physical form of this compound is liquid .

Scientific Research Applications

Moreover, the compound's involvement in the pharmacology of cytochrome P450 isoforms underscores its importance in drug metabolism studies. The selectivity of chemical inhibitors, like piperidine derivatives, in human liver microsomes, is critical for understanding and predicting metabolism-based drug-drug interactions. This understanding aids in the accurate assessment of the contribution of various CYP isoforms to the total metabolism of drugs, thereby facilitating safer and more effective therapeutic applications (Khojasteh et al., 2011).

In the synthesis and evaluation of ligands for D2-like receptors, the role of pharmacophoric groups associated with “[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine” is evident. These groups, including arylcycloalkylamines, have been shown to enhance the potency and selectivity of binding affinity at D2-like receptors, demonstrating the compound's potential in the design of antipsychotic agents. This research contributes to a broader understanding of the structural requirements for the development of novel D2 receptor ligands (Sikazwe et al., 2009).

Safety and Hazards

The safety information for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine indicates that it has the following hazard statements: H302, H312, H314, H332 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P405, P501 . These codes represent specific hazards and precautions associated with the compound.

Properties

IUPAC Name

[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGFXYFQDXOLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629570
Record name 1-{1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883541-34-2
Record name 1-{1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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